molecular formula C42H63AuClO3P B1593180 Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold CAS No. 915299-24-0

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold

Cat. No. B1593180
M. Wt: 879.3 g/mol
InChI Key: GCWCLHMEYZKZRO-UHFFFAOYSA-M
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Description

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold, often referred to as “Au-PPh3”, is a gold-based compound used in a variety of scientific applications. Au-PPh3 has been studied for its potential to catalyze a variety of reactions, and its ability to act as a catalyst for the synthesis of molecules and materials. In addition, Au-PPh3 has been studied for its potential to be used in the development of new drugs, and for its ability to act as an antioxidant.

Scientific Research Applications

  • Phenylating Agent for Gold(I) Complexes : Gold(I) complexes, including those with phosphine ligands, have been used as phenylating agents in chemical reactions. For instance, phenyl[tri(tent-butyl)phosphine]gold(I) was prepared from chloro[tri(tert-butyl)phosphine]gold(I) and used in this context (Sladek et al., 1995).

  • C-H Bond Functionalization : A tris(2,4-di-tert-butylphenyl) phosphite derived gold complex was utilized in the chemoselective and site-selective C-H bond functionalization of phenols. This process involved gold-carbene generated from the decomposition of diazo compounds, highlighting the role of gold(I) complexes in novel organic transformations (Yu et al., 2014).

  • Study of Magnetic Interactions : Gold(I) complexes with radical-substituted phosphine ligands have been studied for their magnetic properties. These complexes demonstrate different magnetic behaviors based on their solid-state arrangement, providing insights into intermolecular interactions in such systems (Leznoff et al., 1999).

  • Oxidative Addition Reactions : Research has shown that gold(I) complexes with various tertiary phosphines undergo oxidative addition reactions differently based on the ligands used. This study contributes to the understanding of reaction mechanisms involving gold(I) complexes (Schneider et al., 2004).

  • Structure Determination Studies : The structural characteristics of gold(I) phosphine complexes, such as tris(triphenylphosphine)gold(I) chloride, have been studied to understand their molecular geometry and electronic properties (Hamel et al., 2002).

  • Auriophilicity in Gold Phosphine Complexes : The concept of auriophilicity, or gold-gold interactions, has been explored in polynuclear gold(I) phosphine complexes. These studies contribute to the understanding of metal-metal interactions in such compounds (Sladek et al., 1995).

  • Catalysis in Organic Synthesis : Gold(I) complexes have been used as catalysts in various organic synthesis reactions. For example, a gold(I) complex with tris(2,6-di-tert-butylphenyl)phosphite was used in the cyclization of enynes, demonstrating the potential of these complexes in catalyzing complex organic transformations (Nieto-Oberhuber et al., 2008).

  • Electrochemical Studies : The electrochemical behavior of gold in ionic liquids, including studies on complexes like Na[AuCl4], contributes to the understanding of gold's redox properties and potential applications in electrochemistry (Aldous et al., 2006).

properties

IUPAC Name

chlorogold;tris(2,4-ditert-butylphenyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63O3P.Au.ClH/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;/h19-27H,1-18H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCLHMEYZKZRO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63AuClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635250
Record name Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

879.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold

CAS RN

915299-24-0
Record name Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro[tris(2,4-di-tert-butylphenyl) phosphite]gold
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Islam, GP Shinde, S Hotha - Chemical Science, 2017 - pubs.rsc.org
The global incidence of tuberculosis is increasing at an alarming rate, and Mycobacterium tuberculosis (Mtb) is the causative agent for tuberculosis, a disease with high mortality. …
Number of citations: 40 pubs.rsc.org
X Cheng, Y Wang, L Zhang - Org. Synth, 2018 - orgsyn.org
The resulting colorless solution (Figure 1) is stirred (800 rpm) at 23 C for 1 h. The volatiles are removed by rotatory evaporation (300 mmHg, 30 C bath temperature) and then, under a …
Number of citations: 1 www.orgsyn.org
S Pasari, S Manmode, G Walke… - Chemistry–A European …, 2018 - Wiley Online Library
Oligosaccharides are involved in a myriad of biological phenomena. Many glycobiological experiments can be undertaken if homogenous and well‐defined oligosaccharides are …
S Chakraborty, B Mishra, P Kumar Das… - Angewandte …, 2023 - Wiley Online Library
The synthesis of N‐glycosides from stable glycosyl donors in a catalytic fashion is still challenging, though they exist ubiquitously in DNA, RNA, glycoproteins, and other biological …
Number of citations: 3 onlinelibrary.wiley.com
R Kazem Shiroodi, M Soltani… - Journal of the American …, 2014 - ACS Publications
An efficient, regioselective gold-catalyzed 1,3-transposition reaction of ynones and diynones has been developed. It was found that stereoelectronic (interrupted conjugation) and …
Number of citations: 43 pubs.acs.org
L Biasiolo, L Belpassi, CA Gaggioli, A Macchioni… - …, 2016 - ACS Publications
The cyclization reaction of 2-(1-hexynyl)dimethylaniline (S) on gold(I) has been studied by NMR spectroscopy, in order to characterize the ion pair structure of the product, [LAuS c ]BF 4 …
Number of citations: 18 pubs.acs.org
SS Patil, GR Jachak, G Rama Krishna… - European Journal of …, 2022 - Wiley Online Library
Banistenosides A and B possessing a unique “azepino(1,2‐a)tetrahydro‐β‐carboline” carbon framework were isolated from the stem of Banisteriopsis caapi and showed MAO‐A …
T Baikstis - 2014 - livrepository.liverpool.ac.uk
The stereoselective construction of fused 5,7-bicycles has attracted considerable attention due to the ubiquity of this motif in complex biologically active sesquiterpene lactones (…
Number of citations: 4 livrepository.liverpool.ac.uk
BM Stoltz - 2019 - books.google.com
The current volume continues the tradition of the Organic Syntheses series, providing carefully checked and edited experimental procedures that describe important synthetic methods, …
Number of citations: 0 books.google.com
M Barrett - 2016 - etheses.bham.ac.uk
Within this thesis sulfur oxides have been reacted under gold catalysis with alkynes allowing access to interesting and novel structures. The gold catalysed oxyarylation of alkynes with …
Number of citations: 4 etheses.bham.ac.uk

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